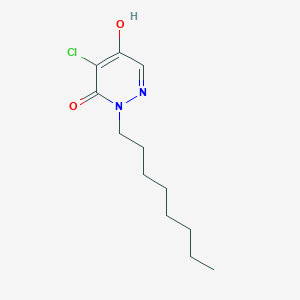
4-hydroxy-6-methoxy-3-phenyl-2(1H)-quinolinone
Descripción general
Descripción
4-hydroxy-6-methoxy-3-phenyl-2(1H)-quinolinone, commonly known as lapachol, is a naturally occurring compound found in the bark of the lapacho tree (Tabebuia avellanedae). It has been used in traditional medicine for its anti-inflammatory, anti-cancer, and antimicrobial properties. In recent years, lapachol has gained attention from the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis in Ionic Liquid : A study by Jia-chen (2014) discussed the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone using an ionic liquid catalyst. This synthesis method indicates potential for scalable and efficient production (Yuan Jia-chen, 2014).
Fluorescent Properties : Trávníček et al. (2014) synthesized Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone, exhibiting fluorescent properties. This opens avenues for applications in materials science and sensing technologies (Z. Trávníček, Roman Buchtík, I. Němec, 2014).
Biological Activity
Inhibitors and Anticancer Activity : Hradil et al. (2009) highlighted the role of 2-Phenyl-3-hydroxy-4(1H)-quinolinones as inhibitors of topoisomerase and gyrase, and their potential in anticancer activity. The compounds also showed immunosuppressive properties, indicating their significance in medical research (P. Hradil, J. Hlaváč, M. Soural, M. Hajdůch, M. Kolar, R. Večeřová, 2009).
Cytotoxic Activity : Soural et al. (2006) explored substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones for their cytotoxic activity against cancer cell lines. The study contributes to the understanding of structure-activity relationships in cancer therapeutics (M. Soural, J. Hlaváč, P. Hradil, Iveta Fryšová, M. Hajdůch, V. Bertolasi, M. Maloň, 2006).
Antibacterial and Antifungal Properties : A study by Ma et al. (2017) found that certain quinolinone alkaloids, including derivatives of 4-hydroxy-6-methoxy-3-phenyl-2(1H)-quinolinone, exhibited strong antifungal and antibacterial activities. This suggests their potential in developing new antimicrobial agents (Yang-min Ma, Ke Qiao, Yang Kong, Meng-Yun Li, Linxin Guo, Zhi Miao, Chao Fan, 2017).
Novel Compounds and Derivatives
- Novel Alkaloids Synthesis : Nakatsu et al. (1990) isolated novel quinolinone alkaloids with biocidal properties from Esenbeckia leiocarpa. The study's focus on the synthesis and structure determination of these compounds contributes to the broader understanding of quinolinone derivatives (T. Nakatsu, T. Johns, I. Kubo, K. Milton, M. Sakai, K. Chatani, K. Saito, Y. Yamagiwa, T. Kamikawa, 1990).
Propiedades
IUPAC Name |
4-hydroxy-6-methoxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)15(18)14(16(19)17-13)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCKEYUTQREGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-3-phenyl-1h-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)



![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)
